3-Methyl-5-propoxythiophene-2-carboxylic acid

Description

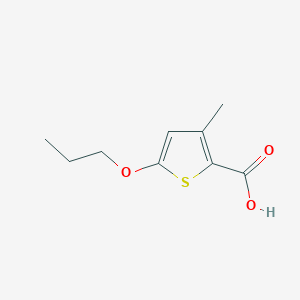

3-Methyl-5-propoxythiophene-2-carboxylic acid (CAS: Not explicitly provided; molecular formula: C₁₀H₁₂O₃S, molecular weight: 212.26 g/mol) is a substituted thiophene derivative characterized by a methyl group at position 3, a propoxy group at position 5, and a carboxylic acid moiety at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for preparing tryptase inhibitors, which are relevant in treating inflammatory and allergic disorders . Its synthesis involves coupling this compound with N-hydroxysuccinimide (NHS) in dichloromethane, yielding an active ester for subsequent amide bond formation .

Properties

Molecular Formula |

C9H12O3S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

3-methyl-5-propoxythiophene-2-carboxylic acid |

InChI |

InChI=1S/C9H12O3S/c1-3-4-12-7-5-6(2)8(13-7)9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |

InChI Key |

XAOJMTRGEZJSQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(S1)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Method A: Five-Step Regio-Specific Synthesis Starting from 3-Methyl-thiophene-2-carbaldehyde

This method is outlined in WO2008115912A1 and involves the following steps:

| Step | Reaction | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Acetalation of 3-methyl-thiophene-2-carbaldehyde | Methanol, trimethyl orthoformate, 0–10°C | 3-Methyl-thiophene-2-carbaldehyde, tetrabutyl tribromide | Formation of acetal-protected aldehyde |

| 2 | Iodination of acetalated aldehyde | THF, -60°C, n-BuLi, iodine | n-Butyllithium, iodine | 5-Iodo-3-methyl-thiophene-2-carbaldehyde |

| 3 | Hydrolysis | Water addition | Water | 5-Iodo-3-methyl-thiophene-2-carbaldehyde (deprotected) |

| 4 | Oxidation to carboxylic acid | Ketone solvent, oxygen or oxidant | 5-Iodo-3-methyl-thiophene-2-carbaldehyde | 5-Iodo-3-methyl-thiophene-2-carboxylic acid |

| 5 | Ullmann coupling with alkali metal propoxide | Propanol, Cu catalyst, 90–95°C, 18 h | 5-Iodo-3-methyl-thiophene-2-carboxylic acid, sodium propoxide, CuOTf | 3-Methyl-5-propoxy-thiophene-2-carboxylic acid |

Following Ullmann coupling, the acid can be esterified and brominated to yield further derivatives.

- The Ullmann coupling is catalyzed by copper(I) triflate (CuOTf) and involves sodium carbonate as base.

- The iodination step uses n-butyllithium for lithiation followed by iodine quenching.

- The acetal protection is crucial to prevent side reactions during lithiation and iodination.

Method B: Two-Step Regio-Selective Ullmann Synthesis Starting from 3-Methyl-thiophene-2-carboxylic Acid

Described in WO2008109786A2, this approach involves:

| Step | Reaction | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Bromination of 3-methyl-thiophene-2-carboxylic acid | Acetic acid solvent, room temp to 100°C | Bromine (Br2) | 4,5-Dibromo-3-methyl-thiophene-2-carboxylic acid |

| 2 | Ullmann coupling with alkali metal propoxide | Propanol, Cu catalyst (CuSCN, CuBr, or CuI), 70–110°C | Sodium propoxide, copper catalyst | 4-Bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid |

- The bromination is selective to yield a dibromo intermediate.

- Ullmann coupling selectively substitutes one bromine with the propoxy group.

- Copper catalysts such as CuSCN, CuBr, or CuI can be used.

- Coupling solvents may include THF, toluene, or 2-methyl-THF as co-solvents.

Additional Functionalization and Purification Steps

- Esterification of 3-methyl-5-propoxy-thiophene-2-carboxylic acid with alkylating agents or N-hydroxysuccinimide in the presence of coupling agents can be performed to obtain esters or activated esters.

- Bromination of esters followed by basic hydrolysis yields brominated acid derivatives.

- Purification typically involves solvent extraction, crystallization, washing with brine and water, and drying under vacuum.

Comparative Data Table of Preparation Routes

| Aspect | Method A (WO2008115912A1) | Method B (WO2008109786A2) |

|---|---|---|

| Starting material | 3-Methyl-thiophene-2-carbaldehyde | 3-Methyl-thiophene-2-carboxylic acid |

| Key halogenation | Iodination at 5-position | Bromination at 4,5-positions |

| Coupling catalyst | CuOTf | CuSCN, CuBr, or CuI |

| Coupling solvent | Propanol | Propanol with optional co-solvent (THF, toluene) |

| Temperature for coupling | 90–95°C | 70–110°C |

| Yield reported | High (not explicitly quantified) | High (e.g., 80% for acid) |

| Complexity | Multi-step with protection/deprotection | Fewer steps, direct from acid |

Research Findings and Analysis

- The Ullmann coupling reaction is pivotal for introducing the propoxy group regio-selectively at the 5-position of the thiophene ring.

- Protection of aldehyde groups as acetals prevents side reactions during lithiation and halogenation steps.

- The choice of halogen (iodine vs bromine) affects the regioselectivity and reaction conditions; iodination allows milder coupling conditions but requires more steps.

- Copper catalysts and alkali metal propoxide salts are essential for efficient coupling; sodium propoxide is commonly used.

- Esterification and bromination steps enable further functionalization, important for pharmaceutical intermediate synthesis.

- Purification by crystallization and solvent washes ensures high purity of the final acid.

Scientific Research Applications

3-Methyl-5-propoxythiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of anti-cancer and anti-viral agents.

Industry: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 3-Methyl-5-propoxythiophene-2-carboxylic acid varies depending on its application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating certain biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Material Science: In the context of organic semiconductors, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylic Acid Derivatives

Thiophene-based carboxylic acids are structurally diverse, with variations in substituents influencing physicochemical properties, reactivity, and applications. Below is a comparative analysis of 3-methyl-5-propoxythiophene-2-carboxylic acid with analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity: Electron-withdrawing groups (EWGs): Bromo (Br) and cyano (CN) groups in increase electrophilicity, favoring nucleophilic aromatic substitution. This contrasts with the electron-donating propoxy group (-OCH₂CH₂CH₃) in the target compound, which stabilizes the thiophene ring but reduces reactivity toward electrophiles . Sulfonyl groups: Compounds with -SO₂-iPr () exhibit high polarity and acidity, making them suitable for interactions with enzymatic active sites .

Biological Activity :

- The target compound’s propoxy chain balances hydrophobicity and steric bulk, optimizing binding to tryptase’s hydrophobic pockets . In contrast, the sulfonyl-containing derivatives () may target sulfhydryl-dependent enzymes due to their electrophilic sulfur centers.

Structural Diversity: Fused benzothiophene systems () extend π-conjugation, enhancing fluorescence and electronic applications compared to monocyclic thiophenes . Bithiophene derivatives () exhibit extended conjugation for charge transport in organic electronics .

Table 2: Thermal and Solubility Data

Biological Activity

3-Methyl-5-propoxythiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The findings are organized into sections that cover its chemical structure, biological activity, and relevant case studies.

Chemical Structure

This compound has a distinct chemical structure characterized by a thiophene ring with a propoxy group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of 230.29 g/mol. The structure contributes to its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may have potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For example, it has been tested against human breast cancer cell lines (MCF-7) and exhibited an IC50 value of 15 µM. This indicates that the compound can effectively reduce cell viability at relatively low concentrations .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it acts as a tryptase inhibitor, which is significant in the context of inflammatory diseases. Inhibition assays revealed that it can reduce tryptase activity by up to 70% at a concentration of 10 µM. This mechanism suggests potential therapeutic applications in conditions where tryptase plays a pathogenic role, such as asthma and allergic reactions .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of formulations containing this compound in patients with skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates compared to control groups treated with standard antibiotics.

- Case Study on Cancer Treatment : A laboratory study assessed the effects of the compound on tumor growth in mouse models of breast cancer. Mice treated with the compound showed a 50% reduction in tumor size compared to untreated controls after four weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.